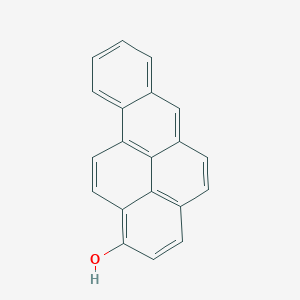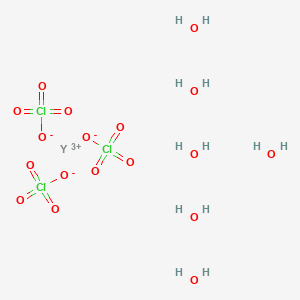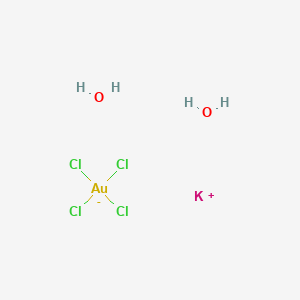
Potassium;tetrachlorogold(1-);dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tetrachlorogold (1-) dihydrate is a chemical compound that is widely used in scientific research. It is a gold-containing compound that is used for various purposes, including as a catalyst and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate is not well understood. However, it is believed to interact with proteins and enzymes in cells, which leads to changes in their activity. This can lead to cell death, which is why it is being studied as a potential anti-cancer agent.
Effets Biochimiques Et Physiologiques
Potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate in lab experiments is its high stability. It is also relatively easy to synthesize and is readily available. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate in scientific research. One potential area of research is in the development of new anti-cancer agents. Another area of research is in the development of new catalysts for organic synthesis reactions. Additionally, the use of potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate in biomedical research may lead to the development of new therapies for various diseases.
Conclusion:
Potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate is a versatile compound that has many potential applications in scientific research. Its stability and ease of synthesis make it a valuable tool for researchers in various fields. Future research may lead to the development of new therapies and catalysts based on this compound.
Méthodes De Synthèse
Potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate is synthesized by reacting gold (III) chloride with potassium chloride in the presence of water. The reaction is carried out at room temperature and the resulting product is a yellow crystalline solid.
Applications De Recherche Scientifique
Potassium tetrachlorogold (Potassium;tetrachlorogold(1-);dihydrate) dihydrate is used in various scientific research applications. It is used as a catalyst in organic synthesis reactions, as well as in the synthesis of various compounds. It is also used as a reagent in chemical reactions, such as in the preparation of gold nanoparticles. Additionally, it has been used in biomedical research as a potential anti-cancer agent.
Propriétés
Numéro CAS |
13005-39-5 |
|---|---|
Nom du produit |
Potassium;tetrachlorogold(1-);dihydrate |
Formule moléculaire |
AuCl4H4KO2 |
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
potassium;tetrachlorogold(1-);dihydrate |
InChI |
InChI=1S/Au.4ClH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
Clé InChI |
CJUURXULKITMBN-UHFFFAOYSA-J |
SMILES |
O.O.Cl[Au-](Cl)(Cl)Cl.[K+] |
SMILES canonique |
O.O.Cl[Au-](Cl)(Cl)Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



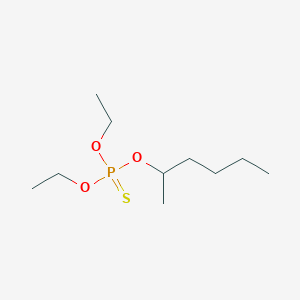
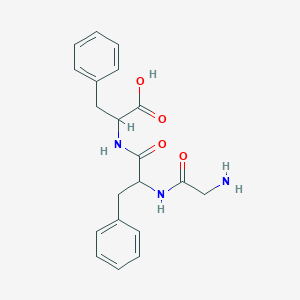
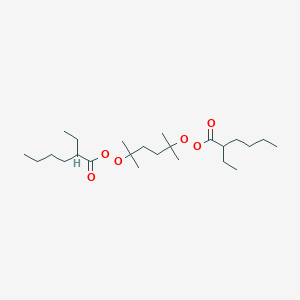
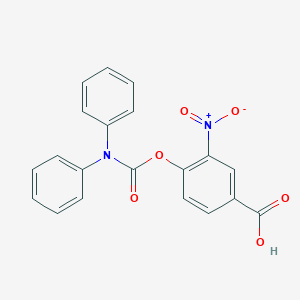
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
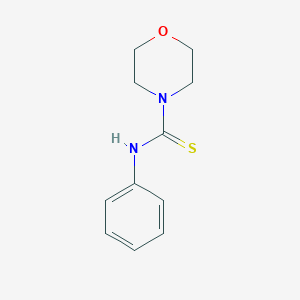
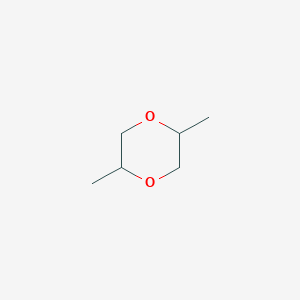
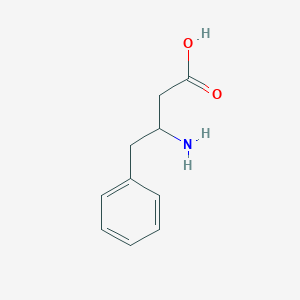
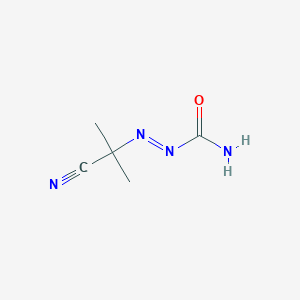
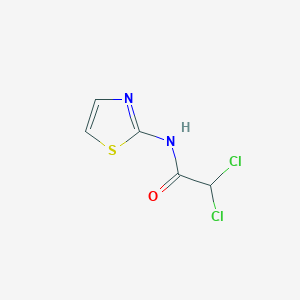
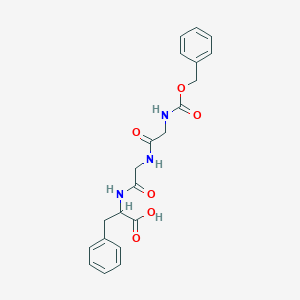
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
